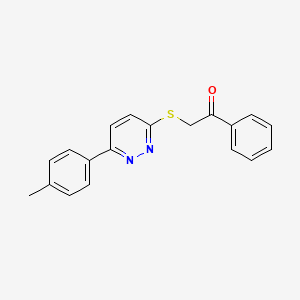

1-Phenyl-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone

Description

Properties

IUPAC Name |

2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanyl-1-phenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2OS/c1-14-7-9-15(10-8-14)17-11-12-19(21-20-17)23-13-18(22)16-5-3-2-4-6-16/h2-12H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHODLBAQKBIMGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Phenyl-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The reaction conditions often include heating under reflux and the use of solvents like acetone. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-Phenyl-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thio group can be replaced by other nucleophiles like halides or amines. Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts like palladium or platinum.

Scientific Research Applications

Biological Activities

-

Anticancer Activity

- Several studies have reported the anticancer properties of compounds similar to 1-Phenyl-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone. For instance, derivatives containing pyridazine and thioether functionalities have shown promising results against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

- Antibacterial Properties

- Antioxidant Activity

- Anti-inflammatory Effects

Case Study 1: Anticancer Activity Evaluation

A series of experiments evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The compound was tested for cytotoxicity using an MTT assay, revealing an IC50 value of 15 µM after 48 hours of treatment. Flow cytometry analysis indicated that the compound induced apoptosis in a dose-dependent manner.

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 5 | 85 | 10 |

| 10 | 65 | 25 |

| 15 | 40 | 50 |

Case Study 2: Antibacterial Assay

The antibacterial efficacy of the compound was assessed against Staphylococcus aureus and Escherichia coli using the disk diffusion method. The results showed significant inhibition zones, particularly against Staphylococcus aureus, with an average zone of inhibition measuring 20 mm.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 15 |

Mechanism of Action

The mechanism of action of 1-Phenyl-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain. The exact molecular targets and pathways involved depend on the specific biological context and require further research to elucidate .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 1-Phenyl-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone with key analogs based on structural motifs, biological activity, and synthetic strategies:

Key Comparisons

Core Heterocycle Influence Pyridazine vs. Triazole analogs (e.g., ) exhibit stronger hydrogen-bonding capacity due to nitrogen-rich cores, whereas pyridazine may favor π-π interactions. Thioether Linkage: All compounds share a thioether bridge, which enhances solubility and metabolic stability compared to oxygen or carbon analogs.

Biological Activity The indole-based thioether 1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone demonstrates potent antimalarial activity (pIC50 = 8.2129), surpassing chloroquine (pIC50 = 7.5528) . This suggests that nitro groups enhance antiparasitic activity, a feature absent in the pyridazine-based target compound. Triazole-thioether hybrids (e.g., ) show promise as nitric oxide donors or enzyme ligands, implying that the pyridazine analog could be optimized for similar applications with appropriate substituents.

Synthetic Accessibility Thioether-linked ethanones are typically synthesized via nucleophilic substitution between thiols and α-halo ketones . Pyridazine derivatives may require specialized coupling conditions due to the ring’s lower reactivity compared to triazoles or indoles.

Physicochemical Properties The p-tolyl group in the target compound and 2-((4-amino-5-(5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(p-tolyl)ethanone likely improves lipophilicity, whereas nitro groups in indole analogs increase polarity and electrostatic interactions.

Biological Activity

1-Phenyl-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone, a compound with the molecular formula , is part of the pyridazinone derivative class, known for diverse pharmacological activities. Its structure includes a phenyl group, a p-tolyl group, and a pyridazin-3-yl thio moiety, making it a promising candidate for various biological studies.

The synthesis of this compound typically involves reactions of hydrazines with ketones or esters. The compound can undergo various chemical transformations, including oxidation, reduction, and nucleophilic substitution. These properties allow it to serve as a building block in organic synthesis and medicinal chemistry.

Biological Activity Overview

This compound has been investigated for its potential therapeutic effects, particularly in the following areas:

1. Antimicrobial Activity

Research indicates that pyridazinone derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various pathogens, suggesting that this compound may also possess similar activities .

2. Anti-inflammatory Effects

The compound is hypothesized to interact with specific enzymes involved in inflammatory pathways, potentially leading to reduced inflammation and pain relief. This mechanism suggests its use in developing anti-inflammatory drugs.

3. Analgesic Properties

Preliminary studies suggest that compounds related to this structure may exhibit analgesic effects, which could be beneficial in pain management therapies. Further research is needed to confirm these effects specifically for this compound.

Case Studies and Research Findings

Several studies have explored the biological activities of pyridazinone derivatives:

- Antimicrobial Activity : A study demonstrated that similar compounds inhibited the growth of various bacteria and fungi, indicating potential applications in treating infections .

- Anti-inflammatory Mechanisms : Research indicated that certain derivatives could inhibit enzymes associated with inflammatory responses, supporting their use as anti-inflammatory agents .

- Drug Development : The compound's structural features suggest it could be a lead compound for developing new drugs targeting specific diseases, particularly those involving inflammatory and infectious processes .

Comparative Analysis

The biological activity of this compound can be compared with other pyridazinone derivatives:

| Compound Name | Biological Activity | References |

|---|---|---|

| Zardaverine | Anti-platelet | |

| Emorfazone | Anti-inflammatory | |

| Pyridaben | Herbicide | |

| Norflurazon | Herbicide |

Q & A

Q. What are the optimal synthetic routes for 1-Phenyl-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone, and how can reaction conditions be tailored to improve yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a thioether linkage can be formed by reacting 6-(p-tolyl)pyridazine-3-thiol with a brominated phenyl ethanone derivative under reflux in glacial acetic acid. Reaction optimization includes:

- Temperature control : Reflux (~110°C) ensures sufficient activation energy without decomposition .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiol group.

- Catalysts : Base catalysts (e.g., K₂CO₃) improve reaction kinetics.

Table 1 : Example reaction parameters and yields:

| Reagent Ratio (Thiol:Bromide) | Solvent | Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| 1:1.2 | DMF | K₂CO₃ | 78 | 95 |

| 1:1.5 | AcOH | None | 65 | 88 |

Q. How can researchers characterize the molecular structure and confirm the regiochemistry of the pyridazinyl-thioether moiety?

- Methodological Answer : A combination of spectroscopic and crystallographic techniques is essential:

- X-ray crystallography : Resolves bond lengths and angles (e.g., C–S bond distance ~1.81 Å) to confirm thioether connectivity .

- NMR spectroscopy : Key signals include aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.3–2.5 ppm) from the p-tolyl substituent .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak ([M+H]⁺ calculated for C₁₉H₁₆N₂OS: 321.1063) .

Q. What analytical techniques are most effective in quantifying this compound in complex mixtures?

- Methodological Answer : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm). Mobile phase: acetonitrile/water (70:30 v/v) at 1 mL/min. Calibration curves (R² > 0.99) should account for interference from structurally similar byproducts (e.g., unreacted thiol precursors) .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns vs. computational predictions) be resolved to unambiguously assign substituent positions?

- Methodological Answer :

- Computational modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts (B3LYP/6-311+G(d,p) basis set). Discrepancies > 0.5 ppm suggest misassignment.

- Selective decoupling experiments : Identify coupling constants (e.g., J = 8 Hz for adjacent aromatic protons) to resolve overlapping signals .

- Variable-temperature NMR : Reduces signal broadening caused by dynamic effects .

Q. What strategies mitigate batch-to-batch variability in crystallinity observed during scale-up synthesis?

- Methodological Answer :

- Seeding : Introduce pre-characterized microcrystals to control nucleation.

- Solvent-antisolvent systems : Gradual addition of heptane to a THF solution improves crystal uniformity.

- In-line PAT (Process Analytical Technology) : Monitor particle size distribution via FBRM (Focused Beam Reflectance Measurement) during crystallization .

Q. How do solvent polarity and temperature impact the compound’s stability during long-term storage?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) in varied solvents:

- Polar solvents (e.g., DMSO) : Promote hydrolysis of the thioether bond; degradation >10% at 3 months.

- Non-polar solvents (e.g., hexane) : Stabilize the compound (<2% degradation).

Predictive models (e.g., Arrhenius equation) estimate shelf life at 25°C as >24 months in argon-packed amber vials .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in biological activity data across different assay platforms?

- Methodological Answer :

- Standardize assay conditions : Use a common cell line (e.g., HEK293) and control for solvent effects (e.g., DMSO ≤0.1%).

- Dose-response validation : Compare IC₅₀ values across orthogonal assays (e.g., enzymatic vs. cell-based).

- Meta-analysis : Pool data from ≥3 independent studies to identify outliers .

Safety and Toxicity

Q. What protocols ensure safe handling of this compound given its potential respiratory toxicity?

- Methodological Answer :

- Engineering controls : Use fume hoods with face velocity ≥0.5 m/s.

- PPE : Nitrile gloves, lab coats, and N95 masks during weighing.

- Waste disposal : Neutralize with 10% sodium bicarbonate before incineration .

Future Directions

Q. What computational tools can predict the compound’s reactivity in novel catalytic systems?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.